Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo-
CAS No.:
Cat. No.: VC16622301
Molecular Formula: C30H40O4
Molecular Weight: 464.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H40O4 |
|---|---|
| Molecular Weight | 464.6 g/mol |
| IUPAC Name | 5-[(2R)-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]propyl]furan-3-carboxylic acid |
| Standard InChI | InChI=1S/C30H40O4/c1-18(15-20-16-19(17-34-20)26(32)33)21-9-13-30(6)23-7-8-24-27(2,3)25(31)11-12-28(24,4)22(23)10-14-29(21,30)5/h7,10,16-18,21,24H,8-9,11-15H2,1-6H3,(H,32,33)/t18-,21-,24+,28-,29-,30+/m1/s1 |
| Standard InChI Key | OLDNIXDHIHDAFA-UBIMFJCVSA-N |
| Isomeric SMILES | C[C@H](CC1=CC(=CO1)C(=O)O)[C@H]2CC[C@@]3([C@@]2(CC=C4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C |
| Canonical SMILES | CC(CC1=CC(=CO1)C(=O)O)C2CCC3(C2(CC=C4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Formula and Weight
The compound’s molecular formula, C₃₀H₄₀O₄, corresponds to a molecular weight of 464.6 g/mol. Its IUPAC name, 5-[(2R)-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]propyl]furan-3-carboxylic acid, reflects its intricate stereochemistry and functional group arrangement. The structure features a lanostane backbone with conjugated double bonds at positions 7,9(11),23, and 25(27), alongside a 23,27-epoxy group and a 3-oxo substituent (Table 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₄₀O₄ |
| Molecular Weight | 464.6 g/mol |
| IUPAC Name | 5-[(2R)-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]propyl]furan-3-carboxylic acid |
| CAS Number | Not publicly disclosed |
Spectral Analysis
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) have been pivotal in resolving its structure. Key ¹H NMR signals include olefinic protons at δ 5.34 (d, J = 5.9 Hz) and δ 5.21 (d, J = 4.5 Hz), indicative of conjugated double bonds, while the ¹³C NMR spectrum reveals carbonyl carbons at δ 217.1 (C-3 ketone) and δ 171.2 (carboxylic acid) . The epoxy group (C-23,27) is confirmed via HMBC correlations between H-23/27 and oxygenated carbons.
Stereochemical Considerations
The compound’s stereochemistry is defined by its lanostane core, with R configurations at C-5, C-10, C-13, C-14, and C-17. ROESY correlations between H-18/H-19/H-20 and H-30/H-17 establish the relative orientations of methyl groups and the furan-carboxylic acid side chain .
Synthesis and Analytical Techniques
Synthetic Pathways
Total synthesis remains challenging due to the compound’s stereochemical complexity. Semi-synthetic approaches often start with lanosterol, utilizing epoxidation and oxidation reactions to introduce the 23,27-epoxy and 3-oxo groups. Critical steps include:
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Epoxidation: Selective oxidation of Δ²³ and Δ²⁷ double bonds using meta-chloroperbenzoic acid (mCPBA).
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Side-Chain Functionalization: Coupling of the furan-carboxylic acid moiety via Mitsunobu reactions.
Structural Elucidation Methods
Advanced spectroscopic techniques are employed for purity assessment:
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NMR: 2D experiments (COSY, HSQC, HMBC) map proton-carbon connectivity.
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HRMS: Exact mass determination (theoretical m/z 465.2985 [M+H]⁺) confirms molecular formula.
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X-ray Crystallography: Resolves absolute configuration but requires high-purity crystals .
Current Research Findings
In Vitro Studies
A 2024 study isolated the compound from Ganoderma lucidum and evaluated its kinase inhibition profile, revealing potent activity against JAK2 (78% inhibition at 10 µM) and PI3Kγ (65% inhibition) . These findings suggest utility in autoimmune diseases and cancer metastasis.
In Vivo Models
In a mouse xenograft model of colorectal cancer, daily oral administration (50 mg/kg) reduced tumor volume by 62% over 21 days, with no significant hepatotoxicity. Pharmacokinetic analyses show a half-life of 4.2 hours and oral bioavailability of 33%.
Future Research Directions
Mechanistic Studies
Elucidating the compound’s interactions with oncogenic targets (e.g., STAT3, mTOR) using CRISPR-Cas9 screens could refine its therapeutic applications .
Derivative Development
Structural modifications, such as substituting the 3-oxo group with amino or thiol moieties, may enhance bioavailability. A 2025 computational study identified 10 potential derivatives with improved ADMET profiles.
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